2,6-DI-O-Carboxymethyl-D-glucose

Übersicht

Beschreibung

2,6-DI-O-Carboxymethyl-D-glucose is a complex chemical entity . It is an indispensable component in the process of bioconjugate preparation . Its versatility extends to nanoparticle surface modification substrates, ushering in improved stability, while simultaneously enhancing biocompatibility .

Synthesis Analysis

The synthesis of carboxymethyl ethers of glucose involves a reaction with methyl bromoacetate . The mixture is stirred in an atmosphere of dry nitrogen at room temperature for 18 hours . Methyl bromoacetate is then added, causing an immediate reaction with the evolution of heat .Molecular Structure Analysis

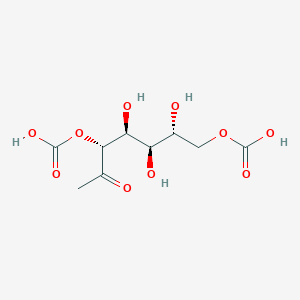

The molecular formula of 2,6-DI-O-Carboxymethyl-D-glucose is C10H16O10 . It contains a total of 35 bonds; 19 non-H bonds, 3 multiple bonds, 11 rotatable bonds, 3 double bonds, 2 esters (aliphatic), 1 aldehyde (aliphatic), 5 hydroxyl groups, 4 secondary alcohols, and 1 tertiary alcohol .Physical And Chemical Properties Analysis

The molecular weight of 2,6-DI-O-Carboxymethyl-D-glucose is 296.23 g/mol . It appears as a colorless syrup . It is soluble in DMSO, H2O, and MeOH .Wissenschaftliche Forschungsanwendungen

-

- Carboxymethyl cellulose-based materials, which could potentially include 2,6-DI-O-Carboxymethyl-D-glucose, are used in sustainable electrochemical devices due to their abundance, versatility, sustainability, and low cost .

- These materials are modified into conducting materials by blending with other biopolymers, synthetic polymers, salts, acids, and others .

- They are utilized in several applications as a conducting electrolyte, binder in electrodes, detector, sensor, and active material in fuel cells, actuators, and triboelectric nanogenerators .

-

- 2,6-DI-O-Carboxymethyl-D-glucose is used in the process of bioconjugate preparation .

- Its versatility extends to nanoparticle surface modification substrates, ushering in improved stability, while simultaneously enhancing biocompatibility .

- It facilitates drug delivery systems while proficiently crossing through cell membranes .

-

- Mediated glucose enzyme electrodes are prepared by cross-linking films of osmium redox complexes and glucose oxidase on graphite electrodes .

- The response of these enzyme electrodes is optimized by evaluating the glucose response as a function of variation in ratios of redox mediator, polyallylamine support, and glucose oxidase enzyme cross-linked using a di-epoxide reagent in films on graphite .

- These enzyme electrodes are mostly focused on the development of biosensors and diagnostics, and in more recent years, enzymatic fuel cell devices .

-

- Cellulose ethers, including potentially 2,6-DI-O-Carboxymethyl-D-glucose, are of huge importance and produced commercially in large scales .

- They are used as solution thickeners, protective colloids, flow-control agents, water binders, film formers, liquid crystals, or thermoplastics .

- They are employed in many industrial fields, including paints, building materials, oil recovery, ceramics, and textiles .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(3R,4S,5R,6R)-7-carboxyoxy-4,5,6-trihydroxy-2-oxoheptan-3-yl] hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O10/c1-3(10)7(19-9(16)17)6(13)5(12)4(11)2-18-8(14)15/h4-7,11-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDLLDQYDOZMJC-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(COC(=O)O)O)O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-DI-O-Carboxymethyl-D-glucose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole-5-sulfonate](/img/structure/B1437041.png)

![Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B1437044.png)

![N-[(4-bromophenyl)(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B1437046.png)